5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl mercaptan and 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one.
Formation of Intermediate: The 4-bromobenzyl mercaptan is reacted with a suitable base to form the corresponding thiolate anion, which is then reacted with 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-[(4-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- 5-amino-3-[(4-fluorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
- 5-amino-3-[(4-methylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Uniqueness
The uniqueness of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5OS/c13-8-3-1-7(2-4-8)6-20-12-17-16-11-15-10(19)5-9(14)18(11)12/h1-5H,6,14H2,(H,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXOKXCSOLKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.